Methyl (3r)-3-hydroxydodecanoate
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Overview
Description
Methyl (3r)-3-hydroxydodecanoate, also known as methyl laurate, is a fatty acid derivative found in many natural and synthetic sources. It is a colorless liquid with a mild odor and a melting point of approximately -22°C. It is a monomeric compound that is composed of a methyl group attached to a hydroxyl group and a dodecanoate group. As a result, it is classified as a fatty acid ester. It is found in many vegetable oils, animal fats, and other natural and synthetic sources.
Scientific Research Applications
Analytical Chemistry Applications
Methyl (3R)-3-hydroxydodecanoate and related compounds are instrumental in the determination of lipopolysaccharides by gas chromatography-mass spectrometry (GC-MS), highlighting their significance in analyzing bacterial lipids and contaminants in pharmacological products (Mielniczuk et al., 1992).
Synthesis of Pharmaceuticals
These compounds are key intermediates in the synthesis of anti-tumor and anti-obesity agents, such as tetrahydrolipstatin and tetrahydroesterastin, showcasing their pivotal role in developing therapeutic agents (Tripathi & Kumar, 2012).
Bacterial Lipid Analysis
The isolation and characterization of branched-chain hydroxy acids from Pseudomonas maltophilia reveal the diverse lipid profiles of bacteria and their potential applications in microbiology and biotechnology (Moss et al., 1973).
Production of Chiral Compounds
This compound is used in producing enantiomerically pure compounds, showcasing the importance of chiral chemistry in creating substances with desired biological activities (de Roo et al., 2002).
Materials Science
Research into the monolayer studies of methyl hydroxyhexadecanoates, including compounds similar to this compound, contributes to understanding the interfacial behavior of molecules with hydrophilic groups. This knowledge is crucial in developing materials with specific surface properties (Kellner & Cadenhead, 1979).
Mechanism of Action
Target of Action
Methyl (3R)-3-hydroxydodecanoate is a complex organic compound. Similar compounds have been known to interact with enzymes such as polyhydroxybutyrate depolymerase .
Mode of Action
It is likely that it interacts with its target enzyme in a manner similar to other organic compounds, possibly through a sn2-like nucleophilic attack .
Biochemical Pathways
Similar compounds have been known to play a role in various biochemical processes, including methanogenesis .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier playing a role .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the “reduce, re-use, recycle” (3Rs) approach can impact the action of such compounds by reducing waste and improving resource efficiency .
Biochemical Analysis
Biochemical Properties
It is known that methyl groups play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis
Molecular Mechanism
It is possible that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Methyl (3R)-3-hydroxydodecanoate may be involved in certain metabolic pathways. Methyl group metabolism is crucial for the successful conversion of dietary nutrients into the basic building blocks to carry out any cellular methylation reaction
properties
IUPAC Name |
methyl (3R)-3-hydroxydodecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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